molecular formula C63H105O3P B14508056 Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite CAS No. 63451-50-3

Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite

Cat. No.: B14508056
CAS No.: 63451-50-3
M. Wt: 941.5 g/mol
InChI Key: BDXLTGHNJUYTQE-UHFFFAOYSA-N
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Description

Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite: is a chemical compound known for its use as an antioxidant in various industrial applications. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, with two of these oxygen atoms also bonded to organic groups. This compound is particularly valued for its ability to stabilize polymers and prevent degradation caused by heat and oxidative processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite typically involves the reaction of phosphorous acid with nonylphenol derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product. Quality control measures are implemented to ensure the consistency and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphite group and the phenyl rings .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite involves its ability to scavenge free radicals and prevent oxidative degradation. The phosphite group reacts with free radicals, converting them into more stable products and thereby protecting the material from further oxidative damage. This antioxidant activity is crucial in maintaining the integrity and performance of polymers and other materials .

Comparison with Similar Compounds

Uniqueness: Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its compatibility with various polymers and improves its effectiveness as an antioxidant .

Properties

CAS No.

63451-50-3

Molecular Formula

C63H105O3P

Molecular Weight

941.5 g/mol

IUPAC Name

bis[2,3-di(nonyl)phenyl] (2-nonylphenyl) phosphite

InChI

InChI=1S/C63H105O3P/c1-6-11-16-21-26-31-36-45-56-49-43-54-62(59(56)51-39-34-29-24-19-14-9-4)65-67(64-61-53-42-41-48-58(61)47-38-33-28-23-18-13-8-3)66-63-55-44-50-57(46-37-32-27-22-17-12-7-2)60(63)52-40-35-30-25-20-15-10-5/h41-44,48-50,53-55H,6-40,45-47,51-52H2,1-5H3

InChI Key

BDXLTGHNJUYTQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC(=C3CCCCCCCCC)CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

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